ethyl 4-{N-[(4-methoxy-1H-indol-2-yl)carbonyl]-beta-alanyl}piperazine-1-carboxylate ethyl 4-{N-[(4-methoxy-1H-indol-2-yl)carbonyl]-beta-alanyl}piperazine-1-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC14976965
InChI: InChI=1S/C20H26N4O5/c1-3-29-20(27)24-11-9-23(10-12-24)18(25)7-8-21-19(26)16-13-14-15(22-16)5-4-6-17(14)28-2/h4-6,13,22H,3,7-12H2,1-2H3,(H,21,26)
SMILES:
Molecular Formula: C20H26N4O5
Molecular Weight: 402.4 g/mol

ethyl 4-{N-[(4-methoxy-1H-indol-2-yl)carbonyl]-beta-alanyl}piperazine-1-carboxylate

CAS No.:

Cat. No.: VC14976965

Molecular Formula: C20H26N4O5

Molecular Weight: 402.4 g/mol

* For research use only. Not for human or veterinary use.

ethyl 4-{N-[(4-methoxy-1H-indol-2-yl)carbonyl]-beta-alanyl}piperazine-1-carboxylate -

Specification

Molecular Formula C20H26N4O5
Molecular Weight 402.4 g/mol
IUPAC Name ethyl 4-[3-[(4-methoxy-1H-indole-2-carbonyl)amino]propanoyl]piperazine-1-carboxylate
Standard InChI InChI=1S/C20H26N4O5/c1-3-29-20(27)24-11-9-23(10-12-24)18(25)7-8-21-19(26)16-13-14-15(22-16)5-4-6-17(14)28-2/h4-6,13,22H,3,7-12H2,1-2H3,(H,21,26)
Standard InChI Key NOCPOVLDZQSVBD-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)N1CCN(CC1)C(=O)CCNC(=O)C2=CC3=C(N2)C=CC=C3OC

Introduction

Ethyl 4-{N-[(4-methoxy-1H-indol-2-yl)carbonyl]-beta-alanyl}piperazine-1-carboxylate is a complex organic compound featuring an indole moiety, a piperazine ring, and a carboxylate ester group. This compound is of interest due to its potential biological activities, including neuropharmacological effects and anticancer properties. The presence of the methoxy group on the indole ring distinguishes it from similar compounds and may influence its electronic properties and reactivity.

Structural Features

The compound includes:

  • Indole Moiety: Known for its biological activity, particularly in anticancer and anti-inflammatory contexts.

  • Piperazine Ring: Common in neuropharmacological agents, contributing to receptor interactions.

  • Carboxylate Ester Group: Involved in esterification reactions and potentially influencing solubility and bioavailability.

Synthesis Methods

The synthesis of ethyl 4-{N-[(4-methoxy-1H-indol-2-yl)carbonyl]-beta-alanyl}piperazine-1-carboxylate involves several key steps:

  • Formation of the Indole Moiety: Typically achieved through the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

  • Attachment of the Methoxy Group: The methoxy group is introduced via methylation using methyl iodide and a base like potassium carbonate.

  • Formation of the Beta-Alanyl Intermediate: Beta-alanine is protected and then coupled with the indole derivative using carbodiimide coupling agents.

  • Coupling with Piperazine: The protected beta-alanyl-indole intermediate is reacted with piperazine in the presence of a coupling agent.

  • Esterification: The carboxylate ester is formed by reacting the carboxylic acid with ethanol and a dehydrating agent.

Pharmacological Effects

  • Neuropharmacological Activity: Piperazine derivatives can modulate neurotransmitter systems, potentially influencing mood and anxiety disorders. They may also inhibit acetylcholinesterase, which is beneficial in treating cognitive disorders like Alzheimer's disease.

  • Antitumor Activity: The indole structure is associated with anticancer properties, potentially inducing apoptosis in cancer cells.

  • Anti-inflammatory Properties: Indole derivatives can inhibit pro-inflammatory cytokines and enzymes, contributing to their therapeutic potential in inflammatory diseases.

Mechanism of Action

The compound interacts with specific molecular targets, including enzymes and receptors. The indole moiety may inhibit enzyme activity, while the piperazine ring enhances binding affinity and specificity.

Comparison with Similar Compounds

CompoundCAS NumberMolecular WeightKey Features
Ethyl 4-{N-[(4-methoxy-1H-indol-2-yl)carbonyl]-beta-alanyl}piperazine-1-carboxylate1010933-03-5345.39 g/mol (or 402.4 g/mol)Methoxy group on indole ring
Ethyl 4-{N-[(4-hydroxy-1H-indol-2-yl)carbonyl]-beta-alanyl}piperazine-1-carboxylateNot specifiedNot specifiedHydroxy group instead of methoxy
Ethyl 4-{N-[(4-chloro-1H-indol-2-yl)carbonyl]-beta-alanyl}piperazine-1-carboxylateNot specifiedNot specifiedChloro group instead of methoxy

Research Findings and Future Directions

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